molecular formula C8H10Cl2FN B13855318 2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride

2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride

Katalognummer: B13855318
Molekulargewicht: 210.07 g/mol
InChI-Schlüssel: HNWVXJUIBCHHIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a fluoroethanamine moiety, making it a unique entity in the realm of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride typically involves the reaction of 2-chlorobenzonitrile with a Grignard reagent, followed by fluorination and amination steps. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or further halogenated compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anesthetic or analgesic.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride stands out due to its unique combination of a chlorophenyl group and a fluoroethanamine moiety, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H10Cl2FN

Molekulargewicht

210.07 g/mol

IUPAC-Name

2-(2-chlorophenyl)-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8H,5,11H2;1H

InChI-Schlüssel

HNWVXJUIBCHHIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(CN)F)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.